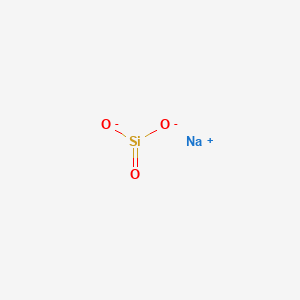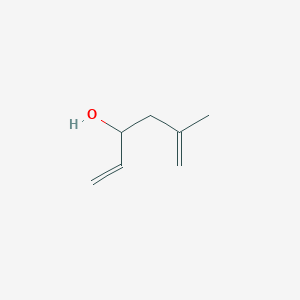
5-Methyl-1,5-hexadien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,5-hexadien-3-ol, also known as geraniol, is a natural organic compound that is commonly found in various essential oils. It has a pleasant rose-like odor and is widely used in the fragrance and flavor industry. However, recent scientific research has shown that geraniol also has potential therapeutic properties that can be beneficial in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,5-hexadien-3-ol is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. Geraniol has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Geraniol has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have antifungal and antibacterial properties, making it a potential treatment for infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geraniol has several advantages for lab experiments, including its low toxicity and availability. However, one limitation of 5-Methyl-1,5-hexadien-3-ol is its volatility, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Methyl-1,5-hexadien-3-ol. One potential area of research is the development of 5-Methyl-1,5-hexadien-3-ol-based therapies for cancer and other diseases. Additionally, research could focus on the optimization of 5-Methyl-1,5-hexadien-3-ol synthesis methods and the development of new applications for 5-Methyl-1,5-hexadien-3-ol in fields such as agriculture and food science.
Métodos De Síntesis
Geraniol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method for commercial production of 5-Methyl-1,5-hexadien-3-ol is through the hydrolysis of geranyl acetate, which is a natural compound found in various essential oils.
Aplicaciones Científicas De Investigación
Geraniol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. Studies have shown that 5-Methyl-1,5-hexadien-3-ol can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 5-Methyl-1,5-hexadien-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
Número CAS |
17123-61-4 |
|---|---|
Nombre del producto |
5-Methyl-1,5-hexadien-3-ol |
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
5-methylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h4,7-8H,1-2,5H2,3H3 |
Clave InChI |
AVMGRIXBDWUWFN-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C=C)O |
SMILES canónico |
CC(=C)CC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



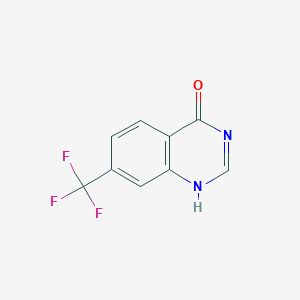
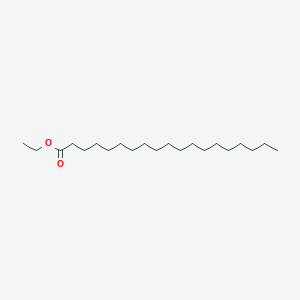




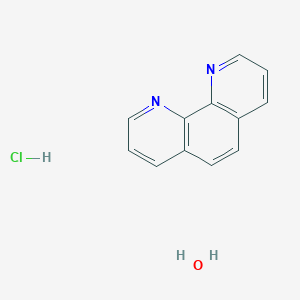
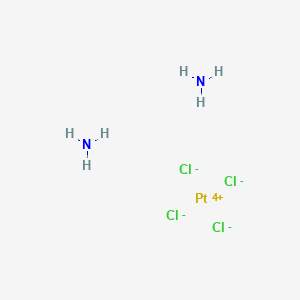
![Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester](/img/structure/B101125.png)

![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)
